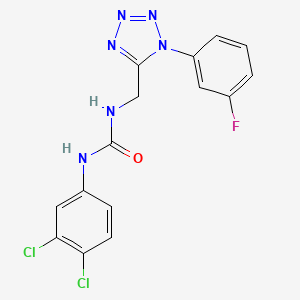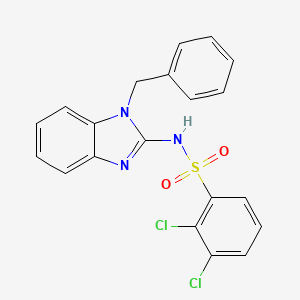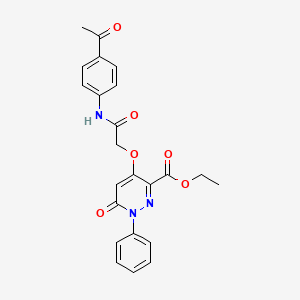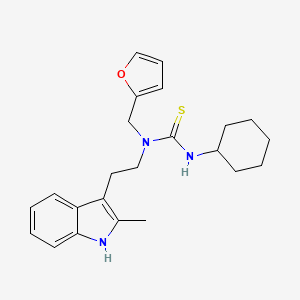![molecular formula C23H23N5O4 B2529452 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923243-49-6](/img/structure/B2529452.png)
9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain two phenyl rings, one with two methoxy groups (3,4-dimethoxyphenyl) and the other with one methoxy group (4-methoxyphenyl). These are connected to a tetrazoloquinazolinone core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving amines and isocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Some general properties can be predicted based on the groups present in the compound. For example, the presence of methoxy groups could impact the compound’s solubility .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Tetrazoloquinazolines like 9-(3,4-Dimethoxyphenyl)-6-(4-Methoxyphenyl)-5,6,7,9-Tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one are synthesized using various methods and have been evaluated for biological activities. These compounds have shown significant cytotoxicity against certain cancer cell lines in vitro. For instance, certain tetrazoloquinazolines exhibited notable cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Chemical Properties and Reactions
- Research has focused on understanding the chemical properties and reactions of tetrazoloquinazolines. For example, the reaction of dimedone with aromatic aldehyde and 5-aminotetrazole monohydrate led to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazoline-8(4H)-ones, demonstrating the versatility of these compounds in chemical synthesis (Gein, Prudnikova, Kurbatova, Dmitriev, Novikova, Rudakova, & Starikov, 2019).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interaction of tetrazoloquinazolines with biological targets. This research provides insights into the potential therapeutic applications of these compounds, including their interaction with tubulin, which is important in cancer research (Phillips & Castle, 1980).
Drug Discovery and Development
- Tetrazoloquinazolines have been studied in drug discovery, particularly for their potential as antihistaminic, analgesic, and anti-inflammatory agents. For example, research has been done on the synthesis and evaluation of their activity in various biological models, highlighting their potential therapeutic benefits (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Structural Analysis
- Structural analysis of tetrazoloquinazolines has been performed to understand their molecular configuration and interactions. This includes X-ray diffraction studies and analysis of hydrogen bonding patterns, providing valuable information for further chemical and pharmaceutical development (Cruz, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Tubulin Polymerization Inhibition
- Some tetrazoloquinazolines have been identified as inhibitors of tubulin polymerization, which is a significant mechanism of action for anticancer drugs. This highlights their potential application in cancer therapy (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).
Propriétés
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-16-7-4-13(5-8-16)15-10-17-21(18(29)11-15)22(28-23(24-17)25-26-27-28)14-6-9-19(31-2)20(12-14)32-3/h4-9,12,15,22H,10-11H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNGFCLZJLXRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)
![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)


